

TPGME chemical kinetic model validation experimental data

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Compound Focus: Tripropylene glycol monopropyl ether

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Experimental Data for TPGME Model Validation

The table below summarizes the key experimental measurements used to develop and validate TPGME chemical kinetic models.

Experiment Type	Key Measured Variables	Experimental Conditions	Primary Use in Model Validation	Key Findings & References
Shock Tube Ignition Delay [1]	Ignition Delay Time (IDT)	Temp: 980-1545 K; Pressure: 10, 20 atm; ϕ : 0.5, 1.0, 2.0; 0.25% TPGME in oxygen/argon [1]	Primary validation for high-temperature chemistry and ignition characteristics [1].	TPGME is more reactive than n-heptane. Model showed good agreement for high-T, but low-T chemistry was initially lacking [1] [2].

Experiment Type	Key Measured Variables	Experimental Conditions	Primary Use in Model Validation	Key Findings & References
Jet-Stirred Reactor (JSR) Species Profiling [3]	Concentrations of ~20 species (e.g., CO, CO ₂ , CH ₂ O, C ₂ H ₄ , C ₂ H ₂ , C ₃ H ₆ , 1-C ₄ H ₈)	Temp: 530-1280 K; Pressure: 1 atm; ϕ : 0.5, 1.0, 2.0 [3]	Crucial for validating low-temperature oxidation pathways and soot precursor formation [3].	No evidence of Negative Temperature Coefficient (NTC) behavior was found, a finding that conflicted with the initial model prediction [3].
Theoretical Calculations for Key Reactions [2]	Rate constants for low-T reactions (e.g., ROO \rightarrow QOOH isomerization)	Quantum chemistry calculations (DLPNO-CCSD(T)/cc-pVTZ, RRKM/ME theory) [2]	Used to update and improve the model's predictive accuracy for autoignition, especially at low temperatures [2].	Provided first theoretical data for TPGME's low-T kinetics. Updated 2023 model shows significantly improved agreement with JSR data [2].

Detailed Experimental Protocols

For researchers looking to reproduce or understand these validation methods, here are the detailed protocols.

Shock Tube Ignition Delay Measurements

The shock tube experiments were designed to provide ignition delay times (IDTs), a critical metric for validating a model's prediction of fuel reactivity under high-temperature, engine-like conditions [1].

- **Apparatus:** A high-pressure shock tube with a 5.7 m driven section and a 3.0 m driver section [1].
- **Mixture Preparation:** TPGME is a low-vapor-pressure fuel. The fuel/oxidizer mixture was highly diluted (0.25% TPGME in oxygen and argon) to facilitate vaporization and mimic the thermodynamic conditions of a real engine cycle [1].

- **Data Acquisition:** The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the rapid rise in pressure or CH* chemiluminescence associated with ignition [1].

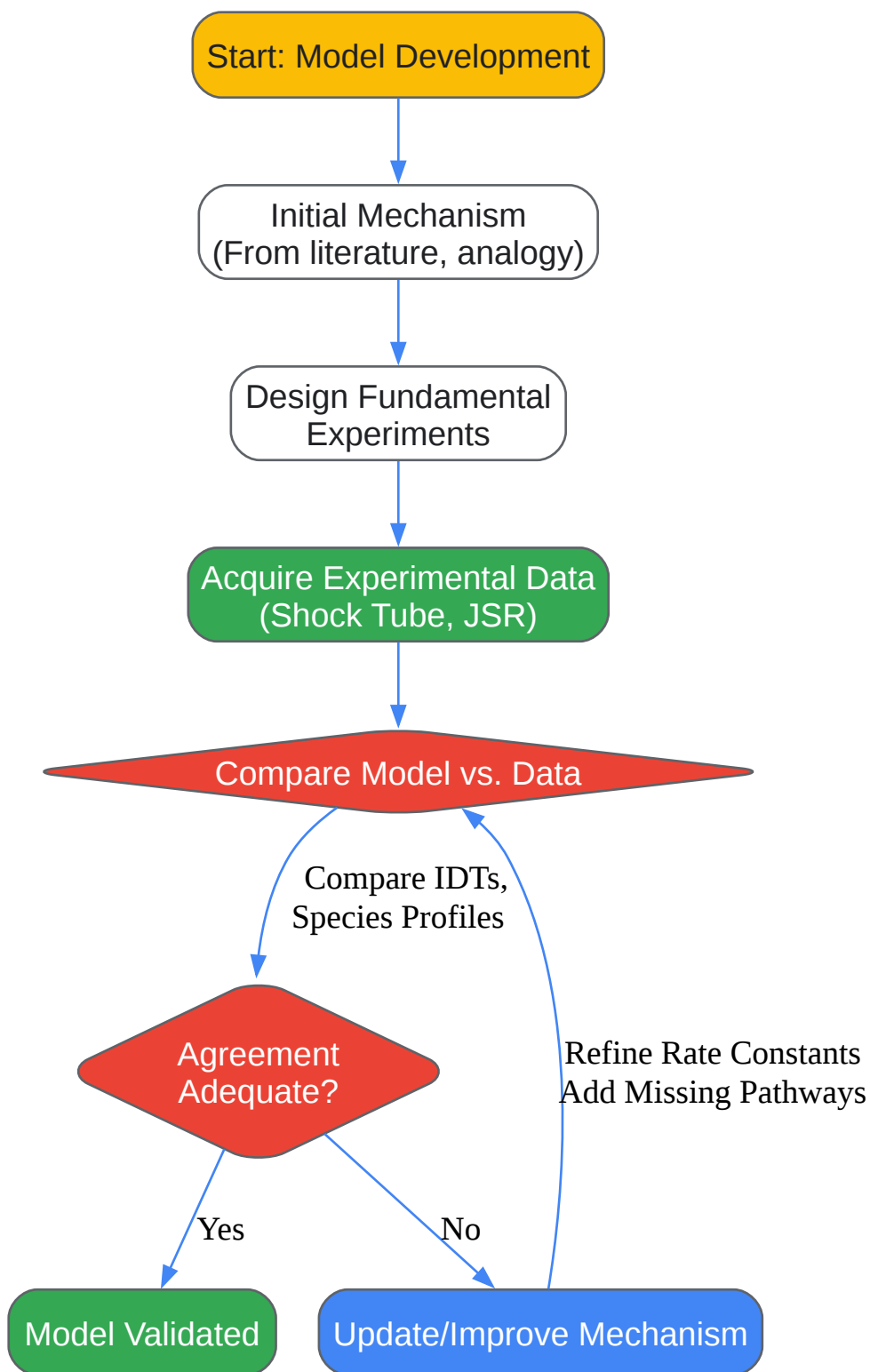
Jet-Stirred Reactor (JSR) Species Measurements

JSR experiments are essential for probing the low-temperature oxidation chemistry and identifying intermediate species, including soot precursors [3].

- **Apparatus:** A spherical fused silica reactor heated to the desired temperature (530–1280 K). The "jet-stirred" design ensures perfect mixing of gases [3].
- **Fuel Delivery:** Due to its low volatility, liquid TPGME was delivered via an HPLC pump to an atomizer-vaporizer assembly, where nitrogen gas carried the vaporized fuel into the reactor. The oxidizer (oxygen and nitrogen) was supplied separately to prevent pre-reactions [3].
- **Species Analysis:** Gas samples were extracted from the reactor center and analyzed online via **Gas Chromatography-Mass Spectrometry (GC-MS)** and **Fourier Transform Infrared (FTIR) Spectroscopy** to identify and quantify the concentrations of various intermediate and product species [3].

Workflow for Kinetic Model Development & Validation

The following diagram illustrates the iterative process of developing and validating a chemical kinetic model, as demonstrated by the TPGME studies.



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Key Comparisons and Model Evolution

- **Addressing Low-Temperature Discrepancies:** The initial model by Burke et al. (2015) performed well for high-temperature shock tube data but **failed to accurately predict the JSR species profiles** and showed predicted NTC behavior that was not observed experimentally [3]. This highlighted specific deficiencies in the model's low-temperature reaction pathways.
- **Improvements from Theoretical Chemistry:** The 2023 study directly addressed these issues by using high-level quantum chemical calculations to derive **more accurate rate constants for critical low-temperature reactions**, such as the isomerization of ROO to QOOH radicals [2]. This led to a significant improvement in the model's ability to predict species concentrations in the JSR [2].
- **Soot Reduction Mechanism:** Experimental data and model analysis confirm that TPGME's molecular structure—with **oxygen atoms evenly distributed throughout the chain**—is highly effective at reducing soot precursor species (like ethylene and acetylene) during combustion [1].

The search indicates this is a specialized field with a limited number of dedicated studies. For the most current information, I recommend checking the publications that have cited the works by Burke et al. and Bao et al.

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References

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